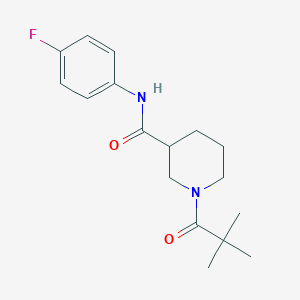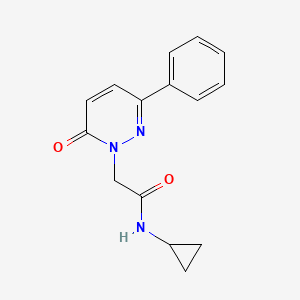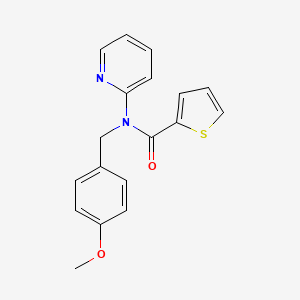
1-(2,2-dimethylpropanoyl)-N-(4-fluorophenyl)-3-piperidinecarboxamide
Vue d'ensemble
Description
1-(2,2-dimethylpropanoyl)-N-(4-fluorophenyl)-3-piperidinecarboxamide is a useful research compound. Its molecular formula is C17H23FN2O2 and its molecular weight is 306.37 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 306.17435614 g/mol and the complexity rating of the compound is 411. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Synthesis and Polymer Research
1-(2,2-Dimethylpropanoyl)-N-(4-Fluorophenyl)-3-Piperidinecarboxamide has been a subject of interest in the synthesis of various polyamides and polymers. Researchers have explored its utility in creating new materials with potential applications in different fields, including materials science, medicinal chemistry, and electronics. Although the direct research on this specific compound is limited, the synthesis and application of related polyamides and carboxamides provide insights into its potential utility.
Polyamide Synthesis : The synthesis of polyamides incorporating specific functional groups or structural units, such as piperidine and fluorophenyl derivatives, has been extensively studied. These polymers exhibit unique properties, such as high thermal stability and solubility in various organic solvents, making them suitable for advanced material applications (Hattori & Kinoshita, 1979; Liaw et al., 2002).
Electroactive Materials : Compounds related to this compound have been used in the development of electroactive materials. These materials exhibit reversible electrochromic properties, making them promising for applications in smart windows, displays, and sensors (Sun et al., 2016).
Advanced Functional Polymers : The synthesis of aromatic polyamides and polyimides based on specific diamine monomers, including those with piperidine and fluorophenyl moieties, has led to materials with exceptional thermal stability and solubility. Such polymers find applications in high-performance plastics, fibers, and films, which are essential in aerospace, electronics, and automotive industries (Yang & Lin, 1995).
Chiroptical Materials : The study of optically active polyamides incorporating specific dimer units reveals the potential of such compounds in creating chiroptical materials. These materials, exhibiting circular dichroism, are valuable in optical devices, sensors, and as components in the study of molecular recognition and chiral separations (Adegawa et al., 1993).
Propriétés
IUPAC Name |
1-(2,2-dimethylpropanoyl)-N-(4-fluorophenyl)piperidine-3-carboxamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H23FN2O2/c1-17(2,3)16(22)20-10-4-5-12(11-20)15(21)19-14-8-6-13(18)7-9-14/h6-9,12H,4-5,10-11H2,1-3H3,(H,19,21) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CHGVKKGULZUNLA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C(=O)N1CCCC(C1)C(=O)NC2=CC=C(C=C2)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H23FN2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
306.37 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N-(4-chlorophenyl)-2-[3-(4-morpholinyl)-6-oxo-1(6H)-pyridazinyl]acetamide](/img/structure/B4508212.png)

![4-[(7-methoxy-4-quinolinyl)amino]benzonitrile](/img/structure/B4508226.png)

![4-oxo-N-[1-(2-thienylmethyl)-1H-pyrazol-5-yl]-4H-chromene-2-carboxamide](/img/structure/B4508240.png)
![3-{[4-(2-chlorobenzoyl)-1-piperazinyl]carbonyl}-1-methyl-1H-indole](/img/structure/B4508243.png)
![2-({1-[3-(trifluoromethyl)[1,2,4]triazolo[4,3-b]pyridazin-6-yl]-4-piperidinyl}carbonyl)-1,2,3,4-tetrahydroisoquinoline](/img/structure/B4508246.png)

![6-(2-fluoro-4-methoxyphenyl)-2-{2-oxo-2-[4-(2-pyridinyl)-1-piperazinyl]ethyl}-3(2H)-pyridazinone](/img/structure/B4508254.png)
![1-[4-(1-oxo-1,3-dihydro-2H-isoindol-2-yl)butanoyl]-4-piperidinecarboxamide](/img/structure/B4508258.png)
![3,4-dimethyl-N-[2-(2-methyl-1H-imidazol-1-yl)benzyl]benzamide](/img/structure/B4508273.png)
![2-(5-methoxy-1H-indol-1-yl)-N-[5-(tetrahydro-2-furanyl)-1,3,4-thiadiazol-2-yl]acetamide](/img/structure/B4508282.png)
![N-[2-(4-methoxyphenyl)ethyl]-2-[3-(4-morpholinyl)-6-oxo-1(6H)-pyridazinyl]acetamide](/img/structure/B4508283.png)
![3-[5-(ethylsulfonyl)-2-thienyl]quinoline](/img/structure/B4508288.png)
